N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylsulfanyl group, forming 5-(benzylsulfanyl)-1,3,4-thiadiazole.
Attachment of the Chlorophenoxy Acetamide Moiety: Finally, the 5-(benzylsulfanyl)-1,3,4-thiadiazole is reacted with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the desired compound, this compound.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl or chlorophenoxy groups can be replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide can be compared with other thiadiazole derivatives, such as:
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: This compound has similar structural features but different biological activities.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound has shown potent antibacterial activity against specific bacterial strains.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound has demonstrated superior inhibition rates against certain plant pathogens compared to traditional bactericides.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-13-6-8-14(9-7-13)23-10-15(22)19-16-20-21-17(25-16)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFGQXRBVSMJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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